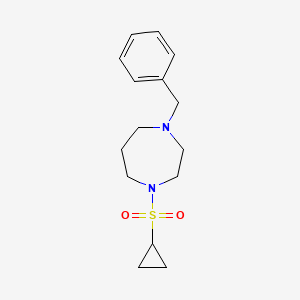![molecular formula C17H18FN7O B6458892 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549018-93-9](/img/structure/B6458892.png)
5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is 355.15568639 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its effects on cell proliferation, apoptosis, and tumor growth inhibition. Further investigations into its mechanism of action and potential targets are ongoing .
Antiviral Activity
Studies suggest that this pyrimidine derivative possesses antiviral properties. It has been evaluated against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are keen to understand its mode of action and potential clinical applications .
Anti-Inflammatory Effects
The compound’s piperidine and pyrimidine moieties hint at anti-inflammatory potential. Investigations have focused on its impact on inflammatory pathways, cytokine modulation, and cellular responses. Future studies may uncover its therapeutic relevance in inflammatory disorders .
Antibacterial Properties
Researchers have explored the compound’s antibacterial activity against various strains. Its unique structure provides opportunities for drug design and optimization. Investigations continue to identify specific bacterial targets and mechanisms of action .
Neuroprotective Applications
Given its heterocyclic scaffold, this compound has drawn interest in neuroprotection. Studies have examined its effects on neuronal cell viability, oxidative stress, and neuroinflammation. Further research aims to elucidate its potential in neurodegenerative diseases .
Metal Complex Formation
The compound’s fluorinated pyrazole and pyrimidine groups allow for coordination with metal ions. Researchers have synthesized metal complexes using this ligand. These complexes exhibit diverse properties, including magnetic behavior and catalytic activity .
properties
IUPAC Name |
2-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c1-24-10-13(8-23-24)12-6-20-17(21-7-12)26-14-2-4-25(5-3-14)16-15(18)9-19-11-22-16/h6-11,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZSQUKJZMMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458811.png)
![N-methyl-1-(pyridin-2-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B6458815.png)
![2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458819.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6458833.png)
![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6458839.png)
![4-[4-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6458855.png)
![4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458861.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458863.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458882.png)

![2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458896.png)
![6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B6458902.png)
![2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458911.png)
![1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6458912.png)